Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate
Description
This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a thiophene-2-sulfonyl group at the 5-position and a sulfanyl-acetamido linkage at the 2-position.
Properties
IUPAC Name |
methyl 2-[[2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetyl]amino]-4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O5S3/c1-28-17(25)11-5-4-10(19)7-12(11)22-14(24)9-30-18-21-8-13(16(20)23-18)31(26,27)15-3-2-6-29-15/h2-8H,9H2,1H3,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYQOIHBQPRJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling Reactions: The thiophene sulfonyl pyrimidine intermediate is then coupled with a chlorobenzoate derivative through nucleophilic substitution reactions.
Final Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoate moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Substituted benzoates or pyrimidines.
Scientific Research Applications
Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Pyrimidine Derivatives
Compound A: 4-[(2-{[4-Amino-5-(4-Chlorophenyl)-6-Ethylpyrimidin-2-Yl]Sulfanyl}Acetamido)Methyl]Benzoate ()
- Structural Differences: 5-position substituent: 4-chlorophenyl vs. thiophene-2-sulfonyl in the target compound. 6-position substituent: Ethyl group vs.
- The absence of a 6-ethyl group in the target may reduce steric hindrance, improving binding pocket accessibility.
Compound B: 4-(Thiazol-5-Yl)-2-(Phenylamino)Pyrimidine-5-Carbonitrile Derivatives ()
- Structural Differences: Heterocyclic substituent: Thiazole vs. thiophene-sulfonyl. Functional groups: Carbonitrile at the 5-position vs. sulfonyl and amino groups in the target.
- Functional Implications :
Sulfonyl-Containing Analogues
Compound C: N-(5-(3-Cyano-6-(2-(Piperidin-4-Ylidene)Acetamido)Quinolin-4-Yl-Amino)Pyrimidin-2-Yl)Thiophene-2-Carboxamide ()
- Structural Differences: Core scaffold: Quinoline-pyrimidine hybrid vs. pyrimidine-benzoate in the target. Sulfonyl placement: Absent in Compound C but present as a thiophene-sulfonyl group in the target.
- Functional Implications :
Triazine-Based Sulfonylurea Herbicides ()
Compound D : Metsulfuron Methyl Ester
- Structural Differences: Core heterocycle: 1,3,5-triazine vs. pyrimidine. Substituents: Methoxy and methyl groups vs. amino and thiophene-sulfonyl.
- Functional Implications: The pyrimidine core in the target compound is more likely to participate in hydrogen bonding via its amino group, contrasting with the herbicidal mode of action of triazine-based sulfonylureas .
Biological Activity
Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate is a complex chemical compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a thiophene group and a sulfonyl moiety, which are known for their roles in pharmacological activity. The presence of the chlorobenzoate group enhances its lipophilicity, potentially improving membrane permeability.
Chemical Formula
Molecular Weight
Approximately 357.82 g/mol.
- Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, leading to inhibition. This mechanism is crucial in targeting specific pathways in cancer and inflammatory diseases.
- Cell Proliferation : Studies indicate that derivatives of this compound exhibit anti-proliferative effects on various cancer cell lines, including HepG-2 and MCF-7, by inducing cell cycle arrest and apoptosis.
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents, likely due to their ability to disrupt bacterial cell wall synthesis or function.
Case Studies
-
Anti-Cancer Activity :
- A study published in Molecules demonstrated that derivatives of pyrimidine compounds exhibited significant anti-proliferative activity against HepG-2 cells with IC50 values in the low micromolar range (approximately 2.5 μM) .
- Another research indicated that compounds similar to this compound could induce apoptosis in cancer cells via mitochondrial pathways .
- Antimicrobial Properties :
Comparative Biological Activity
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Methyl 2-(...) | HepG-2 | 2.5 | Apoptosis induction |
| Thiophene derivative | E. coli | 15 | Cell wall disruption |
| Pyrimidine analog | MCF-7 | 3.0 | Cell cycle arrest |
Research Findings
- In vitro Studies : Various studies have confirmed the compound's ability to inhibit specific kinases involved in cancer progression, leading to decreased tumor growth in animal models.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, although further studies are necessary to confirm these findings.
- Toxicology : Toxicity assessments indicate that while the compound exhibits potent biological activity, it also shows some cytotoxic effects at higher concentrations, necessitating careful dose management in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
